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molecular formula C14H20N2O2 B1335015 Methyl 4-amino-1-benzylpiperidine-4-carboxylate CAS No. 57611-57-1

Methyl 4-amino-1-benzylpiperidine-4-carboxylate

Cat. No. B1335015
M. Wt: 248.32 g/mol
InChI Key: GRSLQEBUAGDFDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367706B2

Procedure details

To a 1 L 4-neck round bottom flask was added LAH (9.42 g, 248 mmol) in dry THF (1000 mL) and the reaction mixture was cooled to 0° C. A solution of methyl 4-amino-1-benzylpiperidine-4-carboxylate (47.0 g, 165 mmol) in dry THF (250 ml) was added and the reaction mixture was allowed to warm to room temperature. The reaction mixture was cooled to 0° C. and quenched with water and filtered. The solid was washed with 50 ml of ethyl acetate. The organic layer of the filtrate was separated, washed with 2×200 ml portions of water and 200 ml of brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the title compound.
Name
Quantity
9.42 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[NH2:7][C:8]1([C:21](OC)=[O:22])[CH2:13][CH2:12][N:11]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:10][CH2:9]1>C1COCC1>[NH2:7][C:8]1([CH2:21][OH:22])[CH2:13][CH2:12][N:11]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:10][CH2:9]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
9.42 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
1000 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
47 g
Type
reactant
Smiles
NC1(CCN(CC1)CC1=CC=CC=C1)C(=O)OC
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with water
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with 50 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer of the filtrate was separated
WASH
Type
WASH
Details
washed with 2×200 ml portions of water and 200 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1(CCN(CC1)CC1=CC=CC=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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